Cathepsin D/E Substrate, Fluorogenic
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Overview
Description
Cathepsin D/E Substrate, Fluorogenic, is an internally quenched fluorogenic 11-mer peptide that acts as a sensitive and selective substrate for cathepsins D and E. This compound is not a substrate for cathepsins B, H, or L. The cleavage of this substrate by cathepsins D and E results in enhanced fluorescence, making it a useful tool for screening cathepsin D and E inhibitors and determining their activity in tissue and cell extracts .
Preparation Methods
The synthesis of Cathepsin D/E Substrate, Fluorogenic, involves the construction of a highly sensitive synthetic decapeptide substrate based on the known sequence specificities of the cleavage sites of cathepsins D and E. The substrate contains a highly fluorescent (7-methoxycoumarin-4-yl)acetyl (MOCAc) moiety and a quenching 2,4-dinitrophenyl (Dnp) group. The peptide sequence is MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ .
The synthesis process typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .
Chemical Reactions Analysis
Cathepsin D/E Substrate, Fluorogenic, undergoes hydrolysis reactions catalyzed by cathepsins D and E. The cleavage occurs specifically at the Phe-Phe amide bond, resulting in the separation of the fluorescent and quenching moieties, which leads to enhanced fluorescence . The hydrolysis rate constants (kcat/Km) for rat gastric cathepsin D and human erythrocyte cathepsin E are 15.6 µM⁻¹ sec⁻¹ and 10.9 µM⁻¹ sec⁻¹, respectively .
Common reagents and conditions used in these reactions include the substrate at a concentration of 20 µM, with the reaction typically carried out at an acidic pH of around 4.0, which is optimal for the activity of cathepsins D and E .
Scientific Research Applications
Cathepsin D/E Substrate, Fluorogenic, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cathepsin D/E Substrate, Fluorogenic, involves its hydrolysis by cathepsins D and E. The substrate is designed to interact specifically with the active sites of these enzymes. The cleavage of the Phe-Phe amide bond by the enzymes results in the separation of the fluorescent (MOCAc) and quenching (Dnp) moieties, leading to an increase in fluorescence intensity . This fluorescence change can be measured to determine the activity of cathepsins D and E in various samples.
Comparison with Similar Compounds
Cathepsin D/E Substrate, Fluorogenic, is unique in its high sensitivity and selectivity for cathepsins D and E. Similar compounds include other fluorogenic substrates designed for different cathepsins, such as:
Cathepsin B Substrate, Fluorogenic: A substrate specific for cathepsin B, which is involved in various proteolytic processes.
Cathepsin L Substrate, Fluorogenic: A substrate specific for cathepsin L, another important protease in cellular processes.
Cathepsin K Substrate, Fluorogenic: A substrate specific for cathepsin K, which plays a role in bone resorption.
The uniqueness of this compound, lies in its ability to selectively measure the activity of cathepsins D and E without interference from other cathepsins .
Properties
Molecular Formula |
C83H119N21O18 |
---|---|
Molecular Weight |
1699.0 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C83H119N21O18/c1-8-50(6)71(101-79(114)66-30-21-39-102(66)81(116)61(27-15-17-35-84)93-69(105)44-53-45-70(106)122-68-47-55(121-7)32-33-56(53)68)80(115)100-63(41-49(4)5)76(111)98-65(43-52-24-13-10-14-25-52)78(113)99-64(42-51-22-11-9-12-23-51)77(112)96-60(29-20-38-92-83(88)89)74(109)97-62(40-48(2)3)75(110)95-59(73(108)94-58(72(85)107)28-19-37-91-82(86)87)26-16-18-36-90-57-34-31-54(103(117)118)46-67(57)104(119)120/h9-14,22-25,31-34,45-50,58-66,71,90H,8,15-21,26-30,35-44,84H2,1-7H3,(H2,85,107)(H,93,105)(H,94,108)(H,95,110)(H,96,112)(H,97,109)(H,98,111)(H,99,113)(H,100,115)(H,101,114)(H4,86,87,91)(H4,88,89,92)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-/m0/s1 |
InChI Key |
NBCATOJDDSPOJV-NFHABCNISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |
Origin of Product |
United States |
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